

An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(*Tert*-butoxycarbonyl)phenylboronic acid

Cat. No.: B1271543

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-(Tert-butoxycarbonyl)phenylboronic acid**, a versatile reagent in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a workflow diagram for the synthesis of a biphenyl derivative.

Physicochemical Properties

3-(Tert-butoxycarbonyl)phenylboronic acid is a white to off-white crystalline powder.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	References
Molecular Weight	222.05 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C11H15BO4	[1] [2] [3] [4] [5]
CAS Number	220210-56-0	[1] [2] [3] [4] [5]
Melting Point	102 °C	[1]
Purity	Typically >95%	[2]
Exact Mass	222.1063391 g/mol	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	4	[3]

Applications in Research and Development

3-(Tert-butoxycarbonyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[\[1\]](#) The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions in complex synthetic pathways.[\[1\]](#) This compound is frequently utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[\[1\]](#) Its ability to form reversible covalent bonds with diols also makes it a subject of interest in the study of enzyme inhibition and for the development of targeted therapies and drug delivery systems.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using **3-(Tert-butoxycarbonyl)phenylboronic acid** to synthesize a biphenyl derivative.

Materials:

- **3-(Tert-butoxycarbonyl)phenylboronic acid**

- Aryl halide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., potassium carbonate)
- Solvent (e.g., a mixture of toluene and water)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask, combine **3-(Tert-butoxycarbonyl)phenylboronic acid** (1.2 equivalents), the aryl halide (1 equivalent), and the base (2 equivalents).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.
- Solvent Addition: Add the solvent mixture (e.g., toluene and water in a 4:1 ratio) to the flask.
- Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
- Characterization: Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Synthesis Workflow for a Biphenyl Derivative

The following diagram illustrates the workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a biphenyl derivative via Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Tert-butoxycarbonyl)phenylboronic acid | 220210-56-0 | Benchchem [benchchem.com]

- 3. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. CAS 220210-56-0 | 3-(Tert-butoxycarbonyl)phenylboronic acid - Synblock [synblock.com]
- 5. 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271543#molecular-weight-of-3-tert-butoxycarbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com